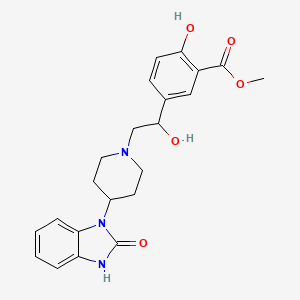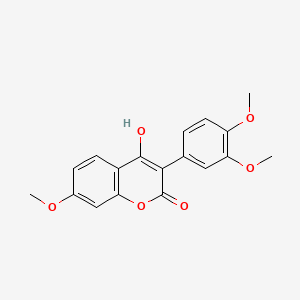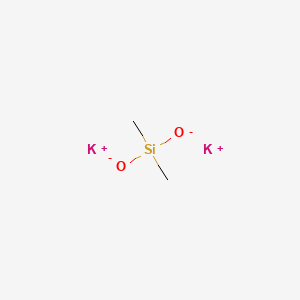
Silanediol, dimethyl-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silanediol, dimethyl-, dipotassium salt: is an organosilicon compound with the chemical formula (CH₃)₂Si(OK)₂ It is a derivative of dimethylsilanediol, where the hydroxyl groups are replaced by potassium ions
準備方法
Synthetic Routes and Reaction Conditions: Silanediol, dimethyl-, dipotassium salt can be synthesized through the reaction of dimethylsilanediol with potassium metal or potassium hydride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
(CH3)2Si(OH)2+2K→(CH3)2Si(OK)2+H2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more controlled environments to ensure the purity and yield of the product. The process would likely include steps such as solvent purification, controlled addition of reagents, and thorough drying of the final product to remove any residual moisture.
化学反応の分析
Types of Reactions: Silanediol, dimethyl-, dipotassium salt can undergo various chemical reactions, including:
Substitution Reactions: The potassium ions can be replaced by other cations or functional groups.
Hydrolysis: The compound can react with water to regenerate dimethylsilanediol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or metal salts can be used to replace the potassium ions.
Hydrolysis: Water or aqueous solutions can be used under mild conditions.
Condensation Reactions: Catalysts such as acids or bases can facilitate the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Dimethylsilanediol.
Condensation Reactions: Polysiloxanes or siloxane polymers.
科学的研究の応用
Chemistry: Silanediol, dimethyl-, dipotassium salt is used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in the study of silicon-based catalysis and reaction mechanisms.
Biology: In biological research, this compound can be used to modify surfaces and create hydrophobic coatings, which are useful in various biomedical applications.
Medicine: While not directly used as a drug, this compound can be involved in the development of drug delivery systems and medical devices due to its ability to form stable, biocompatible coatings.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and elastomers. It is also utilized in the manufacture of specialty chemicals and advanced materials.
作用機序
The mechanism of action of silanediol, dimethyl-, dipotassium salt primarily involves its ability to form strong bonds with various substrates. The potassium ions can be easily replaced by other cations or functional groups, allowing for the formation of diverse organosilicon compounds. The compound’s reactivity is influenced by the presence of the silicon-oxygen bonds, which can participate in various chemical reactions, including hydrolysis and condensation.
類似化合物との比較
Dimethylsilanediol: The parent compound with hydroxyl groups instead of potassium ions.
Diphenylsilanediol: A similar compound with phenyl groups instead of methyl groups.
Trimethylsilanol: A related compound with three methyl groups and one hydroxyl group.
Uniqueness: Silanediol, dimethyl-, dipotassium salt is unique due to the presence of potassium ions, which enhance its reactivity and make it suitable for specific applications in catalysis and materials science. The compound’s ability to undergo various chemical reactions and form stable bonds with different substrates sets it apart from other similar organosilicon compounds.
特性
CAS番号 |
18268-74-1 |
|---|---|
分子式 |
C2H6K2O2Si |
分子量 |
168.35 g/mol |
IUPAC名 |
dipotassium;dimethyl(dioxido)silane |
InChI |
InChI=1S/C2H6O2Si.2K/c1-5(2,3)4;;/h1-2H3;;/q-2;2*+1 |
InChIキー |
BRUZWMYPFYHTJG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


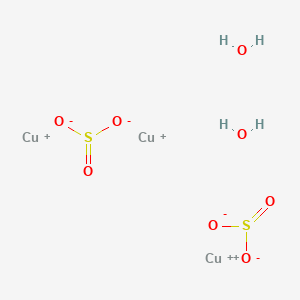
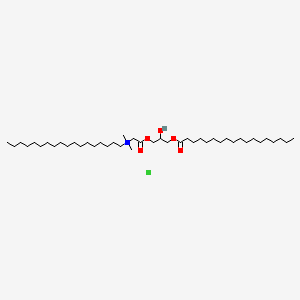
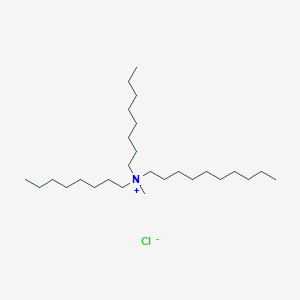
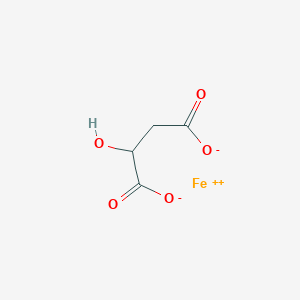
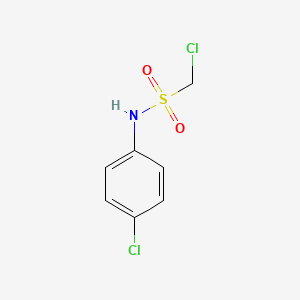

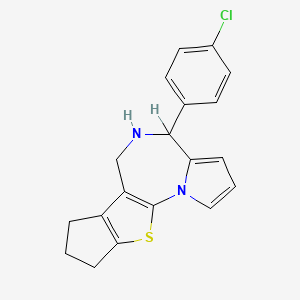
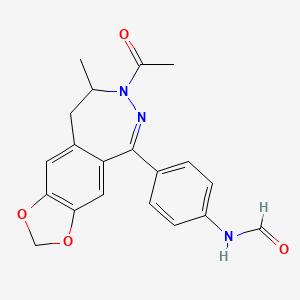
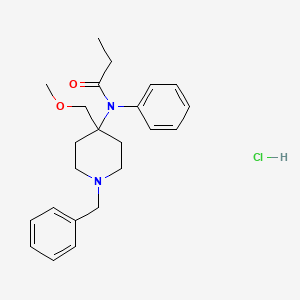

![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)

